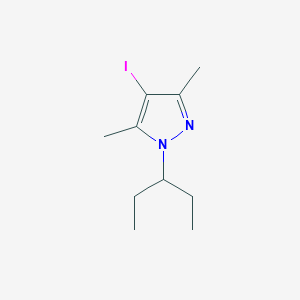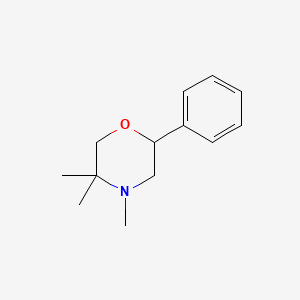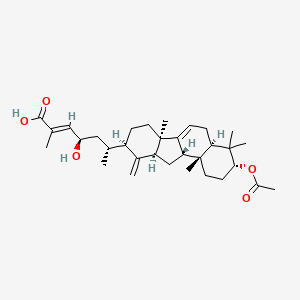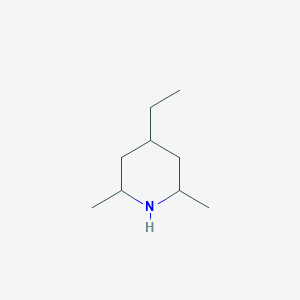![molecular formula C8H12O B15241783 Bicyclo[3.2.0]heptane-6-carbaldehyde](/img/structure/B15241783.png)
Bicyclo[3.2.0]heptane-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[320]heptane-6-carbaldehyde is an organic compound with a unique bicyclic structure It is characterized by a seven-membered ring fused with a three-membered ring, and an aldehyde functional group attached to the six-carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.0]heptane-6-carbaldehyde can be achieved through several methods. One common approach involves the chemoenzymatic resolution of racemic mixtures. For instance, the enzymatic hydrolysis of endo-bicyclo[3.2.0]hept-2-en-6-yl acetate using lipases from various sources can yield the desired compound with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemoenzymatic processes. These methods are preferred due to their efficiency and ability to produce high-purity products. The use of biocatalysts, such as lipases, in these processes ensures the selective formation of the desired enantiomer .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.2.0]heptane-6-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aldehyde carbon, leading to the formation of various derivatives.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.2.0]heptane-6-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme-substrate interactions and enzyme specificity.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Wirkmechanismus
The mechanism by which Bicyclo[3.2.0]heptane-6-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, depending on the specific target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.0]heptane: This compound shares the same bicyclic structure but lacks the aldehyde functional group.
Bicyclo[3.2.0]heptane, cis-: A stereoisomer of Bicyclo[3.2.0]heptane with different spatial arrangement of atoms.
Uniqueness
Bicyclo[3.2.0]heptane-6-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for forming various derivatives. This functional group also makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
C8H12O |
|---|---|
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
bicyclo[3.2.0]heptane-6-carbaldehyde |
InChI |
InChI=1S/C8H12O/c9-5-7-4-6-2-1-3-8(6)7/h5-8H,1-4H2 |
InChI-Schlüssel |
YYHPJAXFEADCQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(C2C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(3,4-Dimethyl-benzenesulfonylamino)-acetylamino]-acetic acid](/img/structure/B15241737.png)

![Methyl 4-amino-6-chloro-4'-morpholino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B15241749.png)


![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B15241760.png)





![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241792.png)
